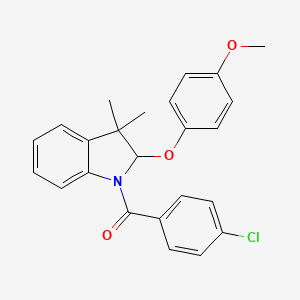
(4-Chlorophenyl)(2-(4-methoxyphenoxy)-3,3-dimethylindolin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)(2-(4-methoxyphenoxy)-3,3-dimethylindolin-1-yl)methanone is a useful research compound. Its molecular formula is C24H22ClNO3 and its molecular weight is 407.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-Chlorophenyl)(2-(4-methoxyphenoxy)-3,3-dimethylindolin-1-yl)methanone, also known by its chemical formula C24H22ClNO3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
This compound is synthesized through the reaction of 3,3-dimethylindole derivatives with substituted benzoyl chlorides. The process typically involves the formation of methanone derivatives via coupling reactions under controlled conditions. The resulting products are characterized by various spectroscopic methods such as NMR and IR spectroscopy, confirming their structural integrity and purity .
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, revealing a range of pharmacological effects:
- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated selective cytotoxicity towards melanoma cells, inducing cell cycle arrest and reducing melanin production . Such findings suggest its potential as an alternative chemotherapeutic agent.
- Enzyme Inhibition : The compound has shown promising results in enzyme inhibition assays. It has been reported to inhibit acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and managing urinary tract infections, respectively .
- Antimicrobial Properties : Preliminary evaluations indicate moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis, highlighting its potential as an antimicrobial agent .
Case Study: Cytotoxic Effects on Melanoma Cells
A study focused on the cytotoxic effects of a related triazole derivative (B9), which shares structural similarities with this compound. The study utilized MTT assays and flow cytometry to evaluate cell viability and cell cycle dynamics. Results indicated that B9 exhibited a 4.9-fold selective cytotoxic effect on melanoma cells compared to normal cells. This suggests that compounds with similar structures may also exhibit significant anticancer properties .
Enzyme Inhibition Studies
Inhibition assays for AChE and urease were performed using various derivatives of the indolinone structure. The results demonstrated effective inhibition with IC50 values significantly lower than standard reference compounds. For example, one derivative showed an IC50 value of 2.14 µM against urease, indicating high potency .
Data Tables
特性
分子式 |
C24H22ClNO3 |
|---|---|
分子量 |
407.9 g/mol |
IUPAC名 |
(4-chlorophenyl)-[2-(4-methoxyphenoxy)-3,3-dimethyl-2H-indol-1-yl]methanone |
InChI |
InChI=1S/C24H22ClNO3/c1-24(2)20-6-4-5-7-21(20)26(22(27)16-8-10-17(25)11-9-16)23(24)29-19-14-12-18(28-3)13-15-19/h4-15,23H,1-3H3 |
InChIキー |
OVNBFZLWWWJMEG-UHFFFAOYSA-N |
正規SMILES |
CC1(C(N(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















